Cas no 100142-87-8 (4-(4-aminophenyl)benzene-1-sulfonamide)
4-(4-aminophenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-sulfonamide,4'-amino-
- 4-(4-aminophenyl)benzenesulfonamide
- 4''-AMINO-1,1''-BIPHENYL-4-SULFONAMIDE
- 4'-AMINO-1,1'-BIPHENYL-4-SULFONAMIDE
- (4'-amino-4-biphenyl)sulfonamide
- 4'-amino-biphenyl-4-sulfonic acid amide
- 4'-Amino-biphenyl-4-sulfonsaeure-amid
- 4'-Amino-biphenylsulfonamid-(4)
- AC1NLPUN
- AC1Q51U6
- ACMC-20e74r
- CTK3J8582
- SureCN2496721
- 4-(4-aminophenyl)benzene-1-sulfonamide
- 4/'/'-AMINO-1,1/'/'-BIPHENYL-4-SULFONAMIDE
- CHEMBL3632831
- CS-0350883
- BC5
- EX-A7842W
- Q27458321
- BDBM50133395
- DTXSID30406970
- 4'-Amino-[1,1'-biphenyl]-4-sulfonamide
- SCHEMBL2496721
- AKOS000122827
- EN300-12487
- 100142-87-8
- 4'-Aminobiphenyl-4-Sulfonamide
- [1,1'-Biphenyl]-4-sulfonamide, 4'-amino-
-
- Inchi: 1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16)
- InChI Key: OFWFFDCOBHXZME-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C1C=CC(=CC=1)N)(N)(=O)=O
Computed Properties
- Exact Mass: 248.06206
- Monoisotopic Mass: 248.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 94.6Ų
Experimental Properties
- PSA: 86.18
4-(4-aminophenyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12487-0.05g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 0.05g |
$612.0 | 2023-02-09 | ||
| Enamine | EN300-12487-0.1g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 0.1g |
$640.0 | 2023-02-09 | ||
| Enamine | EN300-12487-0.25g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 0.25g |
$670.0 | 2023-02-09 | ||
| Enamine | EN300-12487-0.5g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 0.5g |
$699.0 | 2023-02-09 | ||
| Enamine | EN300-12487-1.0g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 1.0g |
$727.0 | 2023-02-09 | ||
| Enamine | EN300-12487-2.5g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 2.5g |
$1428.0 | 2023-02-09 | ||
| Enamine | EN300-12487-5.0g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 5.0g |
$2110.0 | 2023-02-09 | ||
| Enamine | EN300-12487-10.0g |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 10.0g |
$3130.0 | 2023-02-09 | ||
| Enamine | EN300-12487-50mg |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 50mg |
$612.0 | 2023-10-02 | ||
| Enamine | EN300-12487-100mg |
4-(4-aminophenyl)benzene-1-sulfonamide |
100142-87-8 | 100mg |
$640.0 | 2023-10-02 |
4-(4-aminophenyl)benzene-1-sulfonamide Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-(4-aminophenyl)benzene-1-sulfonamide
Comprehensive Overview of 4-(4-Aminophenyl)benzene-1-sulfonamide (CAS No. 100142-87-8): Properties, Applications, and Industry Insights
4-(4-Aminophenyl)benzene-1-sulfonamide (CAS No. 100142-87-8) is a specialized organic compound with a molecular structure that combines an aromatic sulfonamide group with an aminophenyl moiety. This unique configuration grants it versatile chemical properties, making it valuable in pharmaceutical research, material science, and specialty chemical synthesis. The compound's sulfonamide functional group is particularly noteworthy, as it is a common pharmacophore in drug design, often associated with antimicrobial and anti-inflammatory activities.
In recent years, the demand for sulfonamide derivatives has surged due to their applications in developing novel therapeutics. Researchers are actively exploring 4-(4-aminophenyl)benzene-1-sulfonamide for its potential role in targeting enzyme inhibition, particularly in diseases like diabetes and cancer. Its aromatic amine group also makes it a candidate for covalent organic frameworks (COFs), a hot topic in materials science for applications in gas storage and catalysis.
From an industrial perspective, CAS 100142-87-8 is often discussed in forums focusing on high-performance polymers and advanced drug intermediates. A frequently asked question (FAQ) in search engines is: *"What are the synthetic routes for 4-(4-aminophenyl)benzene-1-sulfonamide?"* Common methods include the sulfonation of diphenylamine derivatives or the amination of pre-sulfonated biphenyl compounds. These processes are optimized for yield and purity, critical for scaling up production.
Environmental and regulatory considerations are also trending topics. While 4-(4-aminophenyl)benzene-1-sulfonamide is not classified as hazardous under major chemical inventories, its biodegradability and ecotoxicity are under study. Companies are increasingly adopting green chemistry principles to synthesize such compounds, aligning with global sustainability goals. Searches for *"eco-friendly synthesis of sulfonamides"* have grown by 40% year-over-year, reflecting this shift.
Analytical characterization of CAS 100142-87-8 typically involves techniques like HPLC, NMR, and mass spectrometry. A niche but growing search query is *"spectral data interpretation for aminophenyl sulfonamides,"* highlighting the need for accessible reference materials. The compound's melting point (~250°C) and solubility profile (moderate in polar solvents) are frequently cited in technical datasheets.
In summary, 4-(4-aminophenyl)benzene-1-sulfonamide bridges multiple scientific disciplines. Its dual functionality as a pharmaceutical building block and material precursor ensures continued relevance. As AI-driven drug discovery accelerates, compounds like this—with well-documented structure-activity relationships—will remain at the forefront of innovation.
100142-87-8 (4-(4-aminophenyl)benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)